Ethyl 3-Hydroxy-2-naphthoate
Overview
Description
Ethyl 3-Hydroxy-2-naphthoate is an organic compound with the molecular formula C13H12O3 and a molecular weight of 216.23 g/mol . It is a derivative of naphthalene, characterized by the presence of an ethyl ester group and a hydroxyl group attached to the naphthalene ring. This compound is commonly used in various chemical research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Ethyl 3-Hydroxy-2-naphthoate is a chemical compound with the molecular formula C13H12O3 It has been used in the synthesis of novel ionic liquids for the extraction of heavy metals .
Mode of Action
In one study, it was used as a base to synthesize three novel ammonium and phosphonium ionic liquids . These ionic liquids were designed to improve stability during extraction while still achieving high selectivity toward heavy metal ions .
Biochemical Pathways
It has been used in the synthesis of ionic liquids that have shown promise in the extraction of heavy metals from aqueous solutions . This suggests that the compound may play a role in biochemical pathways related to heavy metal detoxification.
Pharmacokinetics
It has a molecular weight of 216.23 . The compound is predicted to have high gastrointestinal absorption and is likely to be BBB permeant . The compound has a logP value of 2.07 (iLOGP), indicating its lipophilicity .
Result of Action
The ionic liquids synthesized using this compound as a base have shown high extraction efficacies for heavy metals such as copper and lead .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the extraction efficacy of the ionic liquids synthesized using this compound was found to be highest in drinking water samples . Additionally, the extraction of silver and cadmium was increased in saline samples .
Biochemical Analysis
Biochemical Properties
Ethyl 3-Hydroxy-2-naphthoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as naphthoate synthase, which is involved in the biosynthesis of menaquinone (vitamin K2) in prokaryotes . The hydroxyl group of this compound can form hydrogen bonds with amino acid residues in the active site of enzymes, facilitating its binding and subsequent biochemical reactions. Additionally, this compound may interact with other proteins and biomolecules through hydrophobic interactions due to its aromatic structure.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in oxidative stress response and metabolic pathways . The compound’s interaction with cellular proteins can modulate signaling pathways, leading to changes in cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound may impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The hydroxyl group of the compound can form hydrogen bonds with specific amino acid residues in the active sites of enzymes, leading to enzyme inhibition or activation . Additionally, the aromatic structure of this compound allows it to participate in π-π interactions with aromatic residues in proteins, further stabilizing its binding. These interactions can result in changes in enzyme activity and subsequent alterations in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it may undergo degradation when exposed to light or extreme pH conditions . Long-term studies have shown that this compound can have sustained effects on cellular processes, including prolonged modulation of gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, this compound may exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been identified, indicating that there is a dosage range within which the compound exerts its beneficial effects without causing significant toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to the biosynthesis of menaquinone (vitamin K2) in prokaryotes . The compound interacts with enzymes such as naphthoate synthase, which catalyzes the conversion of precursor molecules into 1,4-dihydroxy-2-naphthoate, a key intermediate in the menaquinone biosynthesis pathway. This interaction can influence metabolic flux and the levels of metabolites involved in the pathway.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s hydrophobic nature allows it to diffuse across cell membranes, while its interactions with transport proteins facilitate its movement within the cell. This compound may accumulate in specific cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects. The localization of this compound can impact its activity and function, as it interacts with biomolecules within these subcellular environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-Hydroxy-2-naphthoate can be synthesized through the esterification of 3-hydroxy-2-naphthoic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-Hydroxy-2-naphthoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 3-oxo-2-naphthoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, ethyl 3-hydroxy-2-naphthylmethanol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Ethyl 3-oxo-2-naphthoate
Reduction: Ethyl 3-hydroxy-2-naphthylmethanol
Substitution: Various alkylated or acylated derivatives
Scientific Research Applications
Ethyl 3-Hydroxy-2-naphthoate is utilized in a wide range of scientific research applications, including:
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Research into its potential pharmacological properties, including anti-inflammatory and anticancer activities, is ongoing.
Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Ethyl 3-Hydroxy-2-naphthoate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
3-Hydroxy-2-naphthoic acid: The parent compound without the ester group.
Ethyl 2-Hydroxy-3-naphthoate: A positional isomer with the hydroxyl group at a different position on the naphthalene ring.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications in various fields.
Properties
IUPAC Name |
ethyl 3-hydroxynaphthalene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-2-16-13(15)11-7-9-5-3-4-6-10(9)8-12(11)14/h3-8,14H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEOWBRXZJEZRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2C=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353164 | |
Record name | Ethyl 3-Hydroxy-2-naphthoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7163-25-9 | |
Record name | Ethyl 3-Hydroxy-2-naphthoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of Ethyl 3-Hydroxy-2-naphthoate and how does it influence its crystal structure?
A1: this compound is nearly planar in structure. [] This planarity, along with the intramolecular O—H⋯O hydrogen bond between the hydroxy group and the carbonyl oxygen, contributes to the molecule's ability to form π–π stacking interactions, which stabilize its crystal structure. [] The asymmetric unit of the crystal actually contains two nearly planar independent molecules of this compound. []
Q2: Has this compound been used in the synthesis of more complex molecules?
A2: Yes, this compound served as a starting material in the synthesis of 3-(2,4,4-trimethyl-3,4-dihydro-2H-benzo[g]chromen-2-yl)-2-naphthol. [] This synthesis involved a Grignard reaction, dehydration, and a hetero Diels–Alder dimerization. []
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